5-Methoxypyrimidine

Vue d'ensemble

Description

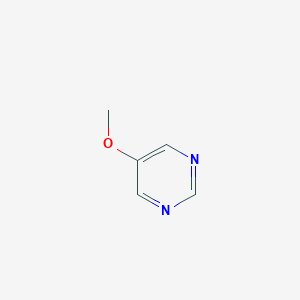

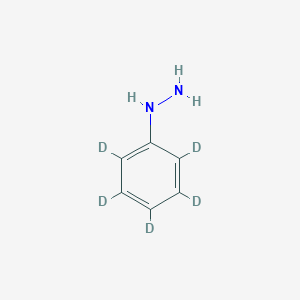

5-Methoxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hallucinogenic Effects and Antipsychotic Drug Development : A study found that 5-MeO-DMT, a component of Ayahuasca, disrupts cortical function in rats, similar to other hallucinogens, and can be reversed by antipsychotic drugs. This suggests potential applications in understanding hallucinations and identifying new targets for antipsychotic drug development (Riga et al., 2014).

Anticancer Activity : Novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines exhibit moderate to high anticancer activity, particularly against MCF-7 and HepG2 cancer cell lines, by inhibiting tubulin polymerization and causing cell death (Liu et al., 2020).

Anti-Inflammatory Properties : A novel class of 5-cyanopyrimidine-based inhibitors of p38alpha MAP kinase demonstrates potent, selective, and orally active anti-inflammatory properties, potentially useful in treating acute inflammation and autoimmune diseases (Liu et al., 2005).

Learning and Memory Performance : The hydrophobic 5-HT4 receptor agonist (RS 67333) improves learning and memory performance in rats, suggesting potential neurological applications (Marchetti et al., 2000).

Kinase Inhibitor Synthesis : A study successfully synthesized two series of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, offering a new approach for drug discovery in this area (Wada et al., 2012).

Endocrine System Disruption : 5-MEO-DIPT, a related compound, alters cognitive tasks in rats and disrupts the endocrine system, indicating potential risks for human use (Williams et al., 2007).

Cancer Treatment : Enhanced pharmacokinetic information and predictive pharmacologic testing can improve the clinical utility of fluoropyrimidines in cancer treatment (Myers et al., 1976).

Antiviral Activity : The 5-methyl derivative of a related compound shows potent inhibitory activity against HIV-1, indicating potential in retrovirus treatment (Hocková et al., 2003).

Chemotherapy Enhancement : CDHP enhances the antitumor activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity in human tumor cells, potentially improving effectiveness in cancer treatment (Takechi et al., 2002).

Antibiotic Potential : The synthesis and biochemistry of 5-hydroxymethylpyrimidines, including potential as biologically active compounds and antibiotics, are explored in a research chapter (Ulbricht, 1965).

Radioactive Labeling : A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid has been developed, useful in various research applications (Murthy & Ullas, 2009).

Mécanisme D'action

Target of Action

5-Methoxypyrimidine is a pyrimidine derivative . Pyrimidine derivatives are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines . .

Mode of Action

Pyrimidine derivatives are known to interact with a variety of targets, including enzymes, cellular receptors, ion channels, dna, and transcription factors . The interaction of this compound with its targets would likely result in changes at the molecular level, influencing cellular functions .

Biochemical Pathways

Pyrimidines, including this compound, play a crucial role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, and interconversion of these compounds .

Pharmacokinetics

A drug-like molecule, which this compound could be considered, generally possesses physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified . These properties would impact the compound’s bioavailability.

Result of Action

Given that pyrimidines are integral to various cellular functions, it can be inferred that this compound could potentially influence a range of cellular processes, depending on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect a compound’s stability and efficacy . .

Analyse Biochimique

Biochemical Properties

They are involved in the synthesis of DNA and RNA, and interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrimidines and their derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidines and their derivatives generally exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidines are involved in several metabolic pathways, including the synthesis of nucleic acids .

Propriétés

IUPAC Name |

5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIADELSANNMYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341494 | |

| Record name | 5-Methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-33-0 | |

| Record name | 5-Methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided articles focus on derivatives of 5-Methoxypyrimidine, we can deduce its basic properties. The molecular formula for this compound is C5H6N2O. Its molecular weight is 110.11 g/mol. Spectroscopic data would include characteristic peaks in NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, specific to the molecule's structure. For example, we would expect a strong IR absorbance around 1600 cm-1 for the C=N stretching vibration in the pyrimidine ring.

ANone: Research [] investigated the solubility of 2,4-Dichloro-5-methoxypyrimidine in various solvents (ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane) at temperatures ranging from 295 K to 320 K. The study found that solubility generally increased with increasing temperature. Additionally, the solubility was higher in polar solvents like methanol and ethanol compared to non-polar solvents like heptane and tetrachloromethane. These findings are consistent with general solubility principles.

ANone: A study [] explored the interaction between 2-sulfanilamido-5-methoxypyrimidine (SM), a sulfonamide drug, and furosemide, a diuretic. Normally, SM exhibits a concentration gradient within the kidney, with higher levels in the papilla compared to the cortex. This gradient was significantly reduced by the administration of furosemide. This interaction highlights the potential for altered drug distribution and efficacy when multiple medications are used simultaneously.

ANone: Research [] examined the thermal properties of 2-sulfanilamido-5-methoxypyrimidine polymorphs (different crystal structures of the same molecule). It was found that these polymorphs exhibited distinct thermal behaviors, including different melting points and enthalpy changes during solid-solid transitions. Understanding these properties is crucial for pharmaceutical applications, particularly for drug formulation and storage stability.

ANone: Yes, this compound derivatives are valuable building blocks in medicinal chemistry. For instance, a study [] detailed the synthesis of Avitriptan, a potent 5-HT1D receptor agonist used in migraine treatment. The synthesis involved using 4-chloro-5-methoxypyrimidine as a key intermediate, highlighting the importance of these derivatives in drug development.

ANone: Research [] explored the use of chloropyrimidine compounds, including 2,4-dichloro-5-methoxypyrimidine (DMP), for modifying cotton fabrics. The study found that grafting these compounds onto cotton improved its anti-pilling properties and enhanced its dyeability with reactive dyes. This application demonstrates the potential of this compound derivatives in material science.

ANone: Yes, a study [] describes the development of [18F]N2B-0518, a PET imaging probe. This probe incorporates a this compound moiety within its structure and exhibits high selectivity for the GluN2B subunit of N-methyl-d-aspartate receptors (NMDARs) in the brain. This development is significant for studying NMDARs in vivo, which play a crucial role in various neurological processes and disorders.

ANone: Yes, research [] outlines various synthetic approaches to obtain this compound nucleosides, which are essential components of nucleic acids. For instance, 5-methoxyuridine and its arabinose analog were synthesized using alkylation reactions with suitably protected sugars. These synthetic strategies are crucial for developing modified nucleosides with potential therapeutic applications.

ANone: Yes, as described in study [], unexpected cyclization and fragmentation products can arise during the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. The study emphasizes the importance of carefully considering reaction conditions and potential side reactions when synthesizing substituted aminopyrimidines.

ANone: While a comprehensive historical overview is not provided in the given research, several articles highlight key aspects. Research [] focuses on a novel synthesis of 2-sulfanilamido-5-methoxypyrimidine, indicating ongoing efforts to improve its production. Articles like [, , , , ] explore early pharmacological and clinical studies, demonstrating its historical significance as a long-acting sulfonamide drug.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)